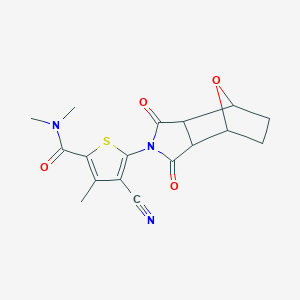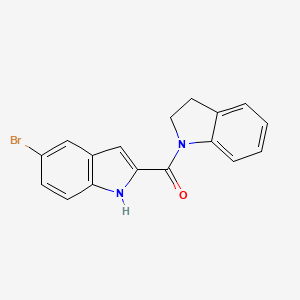
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of indole to form 5-bromoindole, followed by a series of reactions to introduce the methanone group and the 2,3-dihydro-1H-indol-1-yl moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure the efficient formation of the desired product .
化学反応の分析
Types of Reactions
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the biological activities of indole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play a crucial role in its binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds to (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone include other indole derivatives such as:
- 5-bromoindole
- 2,3-dihydro-1H-indole
- Indole-3-acetic acid
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the bromine atom and the methanone group attached to the indole ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications .
特性
CAS番号 |
879590-36-0 |
|---|---|
分子式 |
C17H13BrN2O |
分子量 |
341.2 g/mol |
IUPAC名 |
(5-bromo-1H-indol-2-yl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H13BrN2O/c18-13-5-6-14-12(9-13)10-15(19-14)17(21)20-8-7-11-3-1-2-4-16(11)20/h1-6,9-10,19H,7-8H2 |
InChIキー |
BJTOOOKODUSQTN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(N3)C=CC(=C4)Br |
溶解性 |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


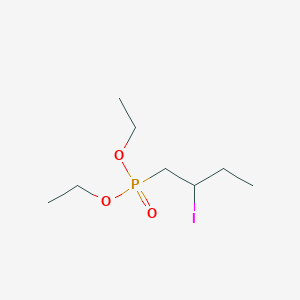
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)
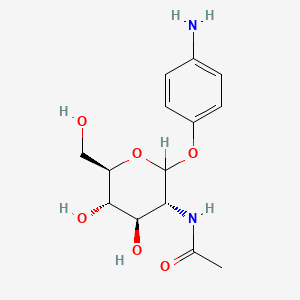
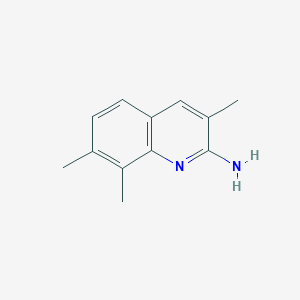
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)


![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)

![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
